4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Kinase Inhibition Structure-Activity Relationship MNK1/2

This 4-methyl-substituted pyrazolo[3,4-b]pyridin-3-amine offers a privileged kinase inhibitor scaffold. The methyl group at position 4 directly modulates lipophilicity (cLogP), metabolic stability, and binding conformation—critical for MNK1/2 inhibitors targeting the DFD motif and TRKA programs. Avoid generic analogs; purchase this authentic building block with guaranteed purity for reliable SAR exploration and focused library synthesis.

Molecular Formula C7H8N4
Molecular Weight 148.169
CAS No. 498580-78-2
Cat. No. B2733896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
CAS498580-78-2
Molecular FormulaC7H8N4
Molecular Weight148.169
Structural Identifiers
SMILESCC1=CC=NC2=NNC(=C12)N
InChIInChI=1S/C7H8N4/c1-4-2-3-9-7-5(4)6(8)10-11-7/h2-3H,1H3,(H3,8,9,10,11)
InChIKeyOYYWHYGUOJMFFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 498580-78-2): Core Scaffold Specifications and Procurement Baseline


4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 498580-78-2) is a heteroaromatic small molecule built on the pyrazolo[3,4-b]pyridine bicyclic core . This scaffold is well-established in medicinal chemistry as a privileged structure for kinase inhibition [1]. The compound features a primary amine at the 3-position and a methyl substituent at the 4-position of the pyridine ring (C7H8N4; MW 148.17) . Its compact, substitution-ready architecture makes it a versatile building block for the synthesis of more complex kinase-targeted libraries and functional materials .

Why Unsubstituted or Differently Substituted Pyrazolo[3,4-b]pyridine-3-amines Cannot Substitute for 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine in Research and Development


The pyrazolo[3,4-b]pyridine scaffold exhibits profound substitution-dependent biological activity [1]. The 4-methyl substituent of the target compound is not a passive structural element; it directly influences key molecular properties including kinase binding conformation, lipophilicity (cLogP), and metabolic stability [2]. Generic substitution with unsubstituted (R=H) or larger hydrophobic (e.g., phenyl, trifluoromethyl) analogs at the 4-position can drastically alter target engagement profiles, cellular permeability, and synthetic tractability for further derivatization [3]. Without a direct, head-to-head comparative evaluation, assuming functional equivalence leads to unpredictable outcomes in lead optimization campaigns.

Quantitative Differentiation of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine: Direct Comparative Evidence Against In-Class Analogs


4-Methyl Substitution Defines a Privileged Kinase-Binding Conformation Distinct from Unsubstituted and Bulky Analogs

In a study validating the 4,6-diaryl-pyrazolo[3,4-b]pyridin-3-amine scaffold as MNK inhibitors, the 4-methyl-substituted core was essential for achieving a novel, non-ATP-competitive binding mode. The methyl group at the 4-position (as in compound EB1) enabled interaction with the inactive DFD motif of MNK1, a conformation not accessible to unsubstituted or larger substituent analogs [1]. This contrasts with standard ATP-competitive inhibitors like CGP57380, which induce a paradoxical pseudo-active state. While direct IC50 data for the parent amine is not available, its 4,6-diaryl derivative EB1 showed selective MNK inhibition with an IC50 value below 1 µM, validating the core's functional potential [1].

Kinase Inhibition Structure-Activity Relationship MNK1/2

4-Methyl Derivative Demonstrates Superior TRKA Inhibitory Potential via Optimized Binding Pocket Interactions

Computational studies on pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors revealed that the 4-methyl group contributes to a favorable binding pose and improved interaction energies. Docking scores and molecular dynamics simulations indicate that the methyl substituent enhances hydrophobic contacts within the ATP-binding pocket compared to hydrogen at this position [1]. While the study primarily focused on 4,6-disubstituted analogs, it established that the 4-methyl substitution is a key pharmacophoric element for potent TRKA inhibition, with predicted IC50 values for optimized derivatives in the nanomolar range [1].

TRKA Inhibition Molecular Docking Cancer Therapeutics

Synthetic Accessibility and Derivatization Efficiency: 4-Methyl Core Enables Higher Yields in Multi-Step Syntheses Compared to Sterically Hindered Analogs

In the synthesis of PDE4 inhibitors, the 4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine core allows for efficient subsequent functionalization at the 6-position via standard cross-coupling reactions, as exemplified in patent literature [1]. Analogs with bulkier substituents at the 4-position (e.g., phenyl, cyclohexyl) often suffer from reduced yields due to steric hindrance during key steps like Suzuki-Miyaura couplings or nucleophilic aromatic substitutions [1]. The methyl group provides an optimal balance of steric bulk for conformational control without impeding subsequent synthetic elaboration.

Medicinal Chemistry Synthetic Efficiency Lead Optimization

Validated Application Scenarios for 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine in Drug Discovery and Chemical Biology


Synthesis of Non-ATP-Competitive MNK1/2 Inhibitors

This compound serves as the critical core for generating 4,6-diaryl-pyrazolo[3,4-b]pyridin-3-amines that bind the inactive DFD motif of MNK1/2, overcoming paradoxical kinase priming observed with ATP-competitive inhibitors [1]. Ideal for oncology programs targeting translational control.

Development of Selective TRKA Kinase Inhibitors

The 4-methyl substitution is a computationally validated pharmacophoric element for potent TRKA inhibition [1]. Use this amine to construct focused libraries for treating TRKA-driven cancers and inflammatory pain conditions.

Construction of PDE4 Inhibitor Libraries for Inflammatory Disease Research

As described in patent literature, this core is a versatile building block for synthesizing pyrazolo[3,4-b]pyridine-based PDE4 inhibitors [1]. Its synthetic accessibility makes it suitable for generating diverse compound collections for COPD and atopic dermatitis target validation.

Probe Development for Chemical Biology Studies of Kinase Conformational States

The ability of derivatives from this core to distinguish between active and inactive kinase conformations makes it a valuable starting point for designing chemical probes to study kinase regulation mechanisms in live cells [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.